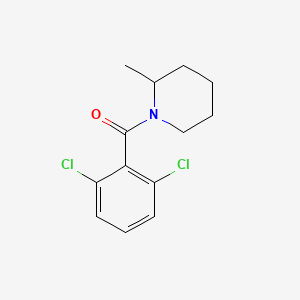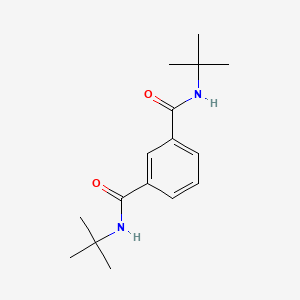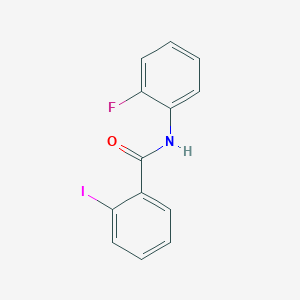![molecular formula C29H30FN3O B14960695 [4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960695.png)
[4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzoyl group, a fluorophenyl-substituted piperazine moiety, and a dimethyl-substituted dihydroquinoline structure. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the quinoline core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the piperazine moiety: The piperazine moiety can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with 1-(2-fluorophenyl)piperazine in the presence of a suitable base like potassium carbonate.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, sulfonating agents, typically under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
1-Benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory, analgesic, and antipsychotic agent.
Industry: Utilized in the development of new materials, dyes, and as a precursor for the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with receptors such as serotonin, dopamine, and adrenergic receptors, influencing neurotransmitter activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, and mood regulation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzoyl-4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline
- 1-Benzoyl-4-{[4-(2-bromophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline
- 1-Benzoyl-4-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline
Uniqueness
1-Benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline is unique due to the presence of the fluorophenyl group, which can enhance its pharmacological properties by increasing its lipophilicity and metabolic stability. This makes it a promising candidate for further drug development and research.
Properties
Molecular Formula |
C29H30FN3O |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
[4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,2-dimethylquinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C29H30FN3O/c1-29(2)20-23(21-31-16-18-32(19-17-31)27-15-9-7-13-25(27)30)24-12-6-8-14-26(24)33(29)28(34)22-10-4-3-5-11-22/h3-15,20H,16-19,21H2,1-2H3 |
InChI Key |
DHQFOBQVMGZXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14960614.png)


![2-(4-chlorophenoxy)-2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B14960630.png)

![4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B14960641.png)
![N-(2-ethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14960642.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B14960673.png)




![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)
